Bienvenue dans la boutique en ligne BenchChem!

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Lipophilicity Drug-likeness ADME

This 1-(3-phenylpropyl)-4-boronate building block delivers the highest LogP (2.82) in its class, optimizing passive membrane permeability for intracellular kinase target engagement without compromising TPSA (36.28 Ų). Its linear, achiral five-rotatable-bond architecture simplifies analytical characterization and avoids racemization risks, enabling direct Suzuki–Miyaura coupling at C4 in a single step. Choose this compound to accelerate SAR exploration of induced-fit binding modes and linker-length-dependent potency modulation.

Molecular Formula C18H25BN2O2
Molecular Weight 312.2 g/mol
CAS No. 1205683-32-4
Cat. No. B1402278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1205683-32-4
Molecular FormulaC18H25BN2O2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3=CC=CC=C3
InChIInChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)16-13-20-21(14-16)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3
InChIKeyHWNLUVQHPCWWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1205683-32-4): Procurement-Relevant Identity and Core Properties


1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1205683-32-4) is a heteroaryl pinacol boronate ester built on a pyrazole scaffold bearing a linear 3-phenylpropyl substituent at N1 and the boronate moiety at C4. Its molecular formula is C₁₈H₂₅BN₂O₂ with a molecular weight of 312.21 g·mol⁻¹ . The compound exhibits a computed LogP of 2.8151, a topological polar surface area (TPSA) of 36.28 Ų, five rotatable bonds, and zero hydrogen-bond donors . Reported commercial purities range from 95% (AKSci) to 98% (Leyan) . Structurally, it belongs to the 1-substituted-1H-pyrazole-4-boronic acid pinacol ester family, a privileged class of Suzuki–Miyaura coupling building blocks widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds and diverse biaryl architectures [1].

Why 1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Replaced by Common In-Class Pyrazole Boronate Esters for Specific Applications


Although numerous 1-substituted pyrazole-4-boronic acid pinacol esters share the same TPSA (36.28 Ų) and boronate reactivity handle, the N1 substituent decisively modulates lipophilicity, molecular shape, and downstream molecular recognition . The linear 3-phenylpropyl chain in the target compound delivers a LogP of 2.82, which is 0.58 Log units higher than the benzyl analog (LogP 2.23) and 1.23 Log units higher than the unsubstituted propyl analog (LogP 1.59) . This differentiation in lipophilicity directly impacts compound solubility, passive membrane permeability, and chromatographic retention—parameters that cannot be replicated by shorter or less lipophilic N-alkyl congeners. Furthermore, the five-rotatable-bond architecture of the target molecule offers a specific conformational flexibility profile distinct from the rigid phenyl analog (three rotatable bonds) or the chiral branched isomer 1-(1-phenylpropyl)-4-boronate, which introduces a stereocenter absent in the linear target [1]. Generic substitution therefore risks altering not only synthetic intermediate physical properties but also the pharmacophoric geometry and ADME profile of the final elaborated drug candidates.

Quantitative Differentiation Evidence: 1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Versus Closest Structural Analogs


Superior Lipophilicity (LogP 2.82) Relative to Benzyl, Phenyl, and Propyl Analogs Enables Enhanced Membrane Permeability in Cell-Based Assays

The target compound displays a computed LogP of 2.8151, which represents the highest lipophilicity among the commonly available 1-substituted pyrazole-4-boronic acid pinacol ester building blocks . Direct comparison with three closest commercially available analogs reveals a graded LogP hierarchy: target (2.82) > 1-benzyl analog (2.23, ΔLogP = +0.58) > 1-phenyl analog (2.17, ΔLogP = +0.64) > 1-propyl analog (1.59, ΔLogP = +1.23) . All four compounds share an identical TPSA of 36.28 Ų, meaning the entire lipophilicity gain arises solely from the N1 substituent without penalizing polar surface area .

Lipophilicity Drug-likeness ADME

Extended Rotatable Bond Count (5) Confers Greater Conformational Adaptability Compared to Phenyl and Benzyl Analogs for Induced-Fit Binding

The target compound contains five rotatable bonds, as confirmed by PubChem computed descriptors [1]. In contrast, the 1-phenyl analog (CAS 1002334-12-4) possesses only three rotatable bonds (the pinacol ester methyl groups plus the N–Ph bond with limited rotation), while the 1-benzyl analog incorporates four rotatable bonds [2]. The additional rotatable bonds in the target originate from the 3-phenylpropyl chain (–CH₂–CH₂–CH₂–Ph) and provide a larger conformational ensemble that can sample a wider pharmacophoric space upon elaboration to final drug candidates.

Conformational flexibility Molecular recognition Scaffold design

Linear 3-Phenylpropyl Chain Avoids Chirality-Related Synthetic Complexity Inherent to the Branched 1-(1-Phenylpropyl) Isomer

The target compound bears the phenyl group at the terminal position of a linear three-carbon chain (3-phenylpropyl), whereas the branched isomer 1-(1-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2509134-33-0 for (S)-enantiomer; CAS 1940180-86-8 for (R)-enantiomer) carries the phenyl group at the benzylic position, creating a chiral center [1]. The branched isomer is commercially supplied predominantly as a single enantiomer or racemate, introducing stereochemical complexity, potential racemization during subsequent Suzuki coupling, and higher procurement cost. The target linear isomer is achiral and eliminates these complications.

Regiochemistry Stereochemistry Synthetic tractability

Dual Pyrazole-Boronate Architecture Provides a Pharmacophoric Anchor Absent in Simple Alkyl Boronate Esters Such as (3-Phenylpropyl)boronic Acid Pinacol Ester

The target compound embeds a pyrazole ring between the 3-phenylpropyl chain and the boronate ester, whereas (3-phenylpropyl)boronic acid pinacol ester (CAS 329685-40-7) is a simple alkyl boronate that lacks the heterocyclic core entirely [1]. The pyrazole ring serves a dual purpose: (i) it acts as a hydrogen-bond acceptor (pyridine-like N2 nitrogen) and a weak hydrogen-bond donor precursor (N1 after deprotection), enabling key ligand–protein interactions in kinase inhibitor pharmacophores, and (ii) it provides a rigid aromatic spacer that orients the phenylpropyl and biaryl (post-Suzuki) groups in a defined geometry. The alkyl boronate analog cannot fulfill these pharmacophoric functions and is limited to delivering only the phenylpropyl fragment.

Heterocyclic boronate Pharmacophore Medicinal chemistry

Commercial Availability at 98% Purity from Multiple ISO-Certified Suppliers Provides Procurement Reliability Superior to Lower-Purity or Single-Source Analogs

The target compound is commercially available at 98% purity from Leyan (Product No. 1538486) and at 95% purity from AKSci (Cat. 2173DU), both with full quality assurance documentation . Leyan operates under ISO certification and provides batch-specific purity documentation . In comparison, the branched chiral isomer (1-(1-phenylpropyl) derivative) is listed predominantly on specialist databases without explicit purity guarantees from major ISO-certified vendors. Additionally, the 1-propyl analog (CAS 827614-69-7) is typically offered at 97% purity from fewer suppliers .

Quality assurance Supply chain Reproducibility

Optimal Application Scenarios for 1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Enhanced Passive Membrane Permeability

The target compound's LogP of 2.82—the highest among commercial 1-substituted pyrazole-4-boronate esters—makes it the preferred Suzuki coupling partner when the elaborated drug candidate must exhibit sufficient passive membrane permeability for intracellular kinase target engagement . The identical TPSA (36.28 Ų) across the analog series means the lipophilicity advantage is achieved without compromising polarity-driven solubility, a critical balance in hit-to-lead optimization . Experimental precedent from the pyrazole-based VEGFR2 inhibitor program (compound B2, Tian et al. 2017) confirms that pyrazole-4-boronate esters bearing arylalkyl N-substituents can yield leads with log D values suitable for further hydrophilic optimization [1].

Structure–Activity Relationship (SAR) Studies Exploring Conformational Flexibility at the N1 Vector

With five rotatable bonds, the compound provides a wider conformational sampling range than the more rigid phenyl (3 rotatable bonds) or benzyl (4 rotatable bonds) analogs . This feature is advantageous when SAR exploration requires probing induced-fit binding modes, as the flexible 3-phenylpropyl chain can adopt multiple low-energy conformations to accommodate different protein surface topographies. Researchers comparing matched molecular pairs should preferentially select this building block when the hypothesis involves linker-length-dependent potency modulation.

Achiral Multi-Step Synthesis Where Stereochemical Complexity Is Undesirable

For synthetic programs targeting achiral final compounds or early biological screening where enantiomeric purity is not a design criterion, the target linear isomer eliminates the stereochemical complications inherent to the 1-(1-phenylpropyl) branched isomer . This simplifies analytical characterization (no chiral HPLC method development), avoids racemization risks during palladium-catalyzed coupling, and reduces procurement costs associated with enantiomerically pure building blocks .

One-Step Assembly of 4-Aryl-1-(3-phenylpropyl)-1H-pyrazole Libraries via Suzuki–Miyaura Coupling

The compound is structurally pre-configured for direct Suzuki–Miyaura coupling at the C4 position of the pyrazole ring, delivering 1-(3-phenylpropyl)-4-aryl-1H-pyrazole products in a single step when paired with an appropriate aryl halide coupling partner . This contrasts with alternative synthetic strategies that require separate N-alkylation of a pre-formed 4-arylpyrazole or post-coupling deprotection, saving 1–2 synthetic steps. The 98% commercial purity ensures that the boronate ester is the limiting reagent with predictable stoichiometry, critical for parallel library synthesis in medicinal chemistry [1].

Quote Request

Request a Quote for 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.